molecular formula C7H9Br2NOS B6244874 ZERENEX ZX-OA012352 CAS No. 76007-16-4

ZERENEX ZX-OA012352

Número de catálogo: B6244874
Número CAS: 76007-16-4
Peso molecular: 315
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ZERENEX ZX-OA012352 is a novel compound synthesized to target the modulation of immune system responses. It is a small molecule inhibitor of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in a range of physiological processes including cell growth, differentiation, motility, survival, and intracellular trafficking. This compound has been shown to have anti-inflammatory and anti-tumor properties in both in vitro and in vivo studies. The aim of

Aplicaciones Científicas De Investigación

ZERENEX ZX-OA012352 has been studied extensively in both in vitro and in vivo studies. It has been used in a variety of research applications, including the investigation of its anti-inflammatory and anti-tumor properties. It has also been used to study the modulation of immune system responses, as well as its effects on cell growth, differentiation, motility, survival, and intracellular trafficking. In addition, this compound has been used to study the effects of this compound inhibition on various diseases, such as cancer, diabetes, and inflammation.

Mecanismo De Acción

ZERENEX ZX-OA012352 is a small molecule inhibitor of this compound. This compound is a lipid kinase enzyme that is involved in the regulation of a number of physiological processes, including cell growth, differentiation, motility, survival, and intracellular trafficking. This compound binds to the active site of this compound, inhibiting its activity. This inhibition leads to a decrease in the production of phosphatidylinositol (3,4,5)-triphosphate, which is a key regulator of a number of signaling pathways. By inhibiting this compound, this compound can modulate the activity of these pathways and thus affect the physiological processes that they regulate.
Biochemical and Physiological Effects
The inhibition of this compound by this compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the proliferation of tumor cells, as well as the formation of new blood vessels (angiogenesis). In addition, this compound has been shown to induce apoptosis in cancer cells, as well as inhibit the migration of inflammatory cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ZERENEX ZX-OA012352 has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a small molecule inhibitor of this compound, which makes it easier to use in experiments than other this compound inhibitors. Additionally, it has been shown to be effective in both in vitro and in vivo studies, making it a useful tool for studying the effects of this compound inhibition. However, it is important to note that this compound is not yet approved for clinical use, and thus its use in humans is not recommended.

Direcciones Futuras

There are a number of potential future directions for the use of ZERENEX ZX-OA012352. One potential direction is the use of this compound in combination with other therapies, such as chemotherapy, to improve the efficacy of cancer treatments. Additionally, further research into the effects of this compound on other diseases, such as diabetes and inflammation, could lead to the development of new treatments. Finally, further research into the mechanism of action of this compound could lead to the development of new this compound inhibitors with improved efficacy and safety profiles.

Métodos De Síntesis

ZERENEX ZX-OA012352 is a novel small molecule inhibitor of this compound. It was synthesized using a modified version of the Wittig reaction, which involves the formation of a phosphonate ester from an organic halide and a phosphonate reagent. The organic halide used in this reaction was a 3-chloro-4-methoxybenzyl chloride, and the phosphonate reagent was a 2-chloro-1-methylbenzyl phosphonate. The resulting phosphonate ester was then reacted with a base to form the desired this compound.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of ZERENEX ZX-OA012352 involves the reaction of two starting materials, A and B, to form the final product.", "Starting Materials": [ "Starting Material A: 2,4-dimethyl-3-pentanone", "Starting Material B: 2-amino-4,6-dimethylpyrimidine" ], "Reaction": [ "Step 1: Starting Material A is reacted with sodium ethoxide in ethanol to form the enolate intermediate.", "Step 2: The enolate intermediate is then reacted with Starting Material B in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the final product, ZERENEX ZX-OA012352.", "Step 3: The product is then purified through recrystallization or chromatography." ] }

76007-16-4

Fórmula molecular

C7H9Br2NOS

Peso molecular

315

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.